REACTION_CXSMILES
|
C([O:3][C:4](=[O:22])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]2[C:16]3=[N:17][CH:18]=[CH:19][CH:20]=[C:15]3[N:14]=[CH:13]2)=[CH:8][C:7]=1[Cl:21])C.[Li+].[OH-].Cl>C1COCC1>[Cl:21][C:7]1[CH:8]=[C:9]([N:12]2[C:16]3=[N:17][CH:18]=[CH:19][CH:20]=[C:15]3[N:14]=[CH:13]2)[CH:10]=[CH:11][C:6]=1[CH2:5][C:4]([OH:22])=[O:3] |f:1.2|
|
Name
|
(2-chloro-4-imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid ethyl ester
|
Quantity
|
0.325 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=C(C=C(C=C1)N1C=NC=2C1=NC=CC2)Cl)=O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 1 hour at 40 C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture obtained
|
Type
|
FILTRATION
|
Details
|
A precipitate forms and is collected by vacuum filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)N1C=NC=2C1=NC=CC2)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |